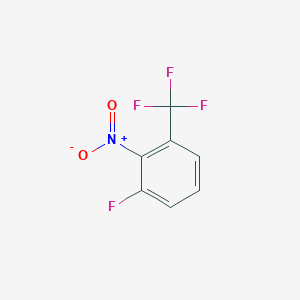

3-Fluoro-2-nitrobenzotrifluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3F4NO2. It is a derivative of benzene, characterized by the presence of a fluoro, nitro, and trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Vorbereitungsmethoden

The synthesis of 3-Fluoro-2-nitrobenzotrifluoride typically involves the nitration of 1-fluoro-3-(trifluoromethyl)benzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

3-Fluoro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-nitrobenzotrifluoride is used in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and interactions.

Medicine: The compound is investigated for its potential use in pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-2-nitrobenzotrifluoride can be compared with similar compounds such as:

- 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene

- 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

- 1-Fluoro-3-nitro-2-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can influence their chemical properties and reactivity .

Biologische Aktivität

3-Fluoro-2-nitrobenzotrifluoride (C7H4F3N2O2) is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a nitro group and trifluoromethyl groups attached to a benzene ring, which significantly influence its reactivity and biological interactions. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H4F3N2O2 |

| Molecular Weight | 201.11 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Slightly soluble in organic solvents |

The biological activity of this compound primarily arises from its role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The compound's reactivity can be attributed to the electrophilic nature of the nitro group, which can participate in nucleophilic substitutions and other chemical reactions that lead to biologically active derivatives.

Biological Activity

Research indicates that compounds with similar structures exhibit notable pharmacological effects. For instance, derivatives containing nitro groups are often associated with antibacterial and antitubercular activities. A study on related compounds demonstrated significant antitubercular effects against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL for certain derivatives .

Case Studies

- Antitubercular Activity : A series of derivatives based on this compound were synthesized and tested for their activity against M. tuberculosis. The most potent derivative exhibited an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains .

- Antibacterial Properties : Research on halonitroanilides has shown that compounds with nitro groups can exhibit broad-spectrum antibacterial activity. This suggests that this compound may also possess similar properties, warranting further investigation into its antibacterial potential .

Pharmacokinetics

As an intermediate compound, the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound are less relevant than those of the final products it helps synthesize. However, understanding its metabolic pathways is crucial for predicting the bioavailability of its derivatives.

Safety and Toxicology

While specific toxicity data for this compound is limited, compounds with similar structures often pose risks due to their reactivity. Safety data suggest that nitroaromatic compounds can be hazardous and require careful handling to prevent adverse effects.

Comparative Analysis

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluoro-3-nitrobenzotrifluoride | C7H4F3N2O2 | Exhibits different electrophilic properties |

| 5-Fluoro-2-nitrobenzotrifluoride | C7H4F4N2O2 | Contains additional fluorine; unique reactivity |

| 2-Nitrobenzotrifluoride | C7H4F3NO2 | Lacks fluorine at position 3; different reactivity |

Eigenschaften

IUPAC Name |

1-fluoro-2-nitro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNQDXJGTLXDGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603182 |

Source

|

| Record name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-98-4 |

Source

|

| Record name | 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.